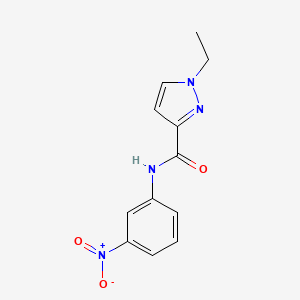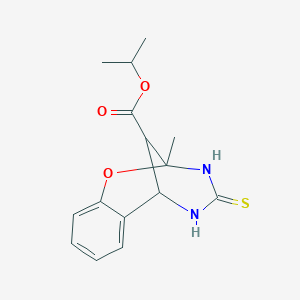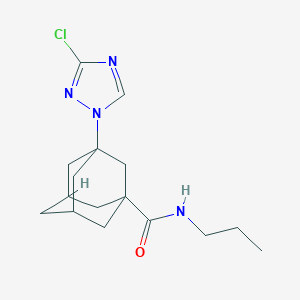
1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features an ethyl group at the first position, a nitrophenyl group at the N-position, and a carboxamide group at the third position of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, ethyl acetoacetate can react with hydrazine hydrate to form 1-ethyl-3-methyl-1H-pyrazole.
Nitration: The introduction of the nitro group onto the phenyl ring can be achieved through nitration of aniline derivatives. For example, 3-nitroaniline can be synthesized by nitrating aniline.
Coupling Reaction: The final step involves coupling the nitrophenyl group with the pyrazole ring. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride (NaH).
Major Products
Amino Derivatives: Reduction of the nitro group leads to amino derivatives.
Carboxylic Acids: Hydrolysis of the carboxamide group results in carboxylic acids.
Substituted Pyrazoles: Substitution reactions yield various substituted pyrazoles.
Aplicaciones Científicas De Investigación
1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit an enzyme by binding to its active site, preventing substrate access. The nitrophenyl group may also play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole-5-carboxamide: Similar structure but lacks the nitrophenyl group.
N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide: Similar but without the ethyl group.
1-ethyl-N-(4-nitrophenyl)-1H-pyrazole-3-carboxamide: Similar but with the nitro group at the 4-position.
Uniqueness
1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-3-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets
Propiedades
Fórmula molecular |
C12H12N4O3 |
|---|---|
Peso molecular |
260.25 g/mol |
Nombre IUPAC |
1-ethyl-N-(3-nitrophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12N4O3/c1-2-15-7-6-11(14-15)12(17)13-9-4-3-5-10(8-9)16(18)19/h3-8H,2H2,1H3,(H,13,17) |
Clave InChI |
VKAGAAPJCFENKJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC(=N1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~4~-[4-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-1,3-thiazol-2-YL]-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B10895807.png)
![3-{[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10895809.png)

![2-[(4-methyl-5-{1-[(2-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B10895813.png)
![4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10895817.png)
![N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10895825.png)

![N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10895865.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10895872.png)
![Methyl 6-(2-methylbutan-2-yl)-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10895873.png)
![Methyl 2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10895874.png)
![2-(5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B10895896.png)
![(5E)-5-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10895897.png)
![2-[({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10895904.png)
